![molecular formula C7H5N3O B1620064 4-(1,3,4-Oxadiazol-2-yl)pyridine CAS No. 64001-70-3](/img/structure/B1620064.png)
4-(1,3,4-Oxadiazol-2-yl)pyridine
Overview
Description
4-(1,3,4-Oxadiazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.
Mechanism of Action
Target of Action
The primary target of 4-(1,3,4-Oxadiazol-2-yl)pyridine is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in governing the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
This compound interacts with its target, EGFR, by inhibiting its activity . The compound has a robust inhibitory effect against the EGFR wild-type enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in significant changes in the cell cycle, leading to potential anticancer effects .
Biochemical Pathways
The inhibition of EGFR by this compound affects the EGFR pathway . This pathway plays a crucial role in cell proliferation and survival. The compound’s action leads to cell cycle arrest at G1/G0 and G2 phases . It also results in a significant inhibition of EGFR autophosphorylation in HEPG2 cells .
Result of Action
The result of this compound’s action is the inhibition of EGFR, leading to cell cycle arrest and potential anticancer effects . The compound has demonstrated significant anticancer activity against several human cancer cell lines . Notably, it exhibits a pronounced selectivity against cancer cell lines, with no observable impact on normal cell lines .
Biochemical Analysis
Biochemical Properties
4-(1,3,4-Oxadiazol-2-yl)pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves the inhibition of the epidermal growth factor receptor (EGFR) enzyme, which is pivotal in regulating cell proliferation and survival . The compound binds to the active site of EGFR, thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways. Additionally, this compound has been shown to interact with other proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), further highlighting its potential as an anticancer agent .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, the compound induces cell cycle arrest at the G1/G0 and G2 phases, leading to the inhibition of cell proliferation . This effect is mediated through the disruption of key cell signaling pathways, including the EGFR and CDK pathways. Furthermore, this compound has been observed to modulate gene expression, resulting in the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes . These changes in gene expression contribute to the induction of apoptosis in cancer cells, thereby enhancing its therapeutic potential.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a combination of binding interactions with biomolecules and enzyme inhibition. The compound’s ability to bind to the active site of EGFR and inhibit its autophosphorylation is a key aspect of its mechanism of action . Additionally, this compound interacts with CDKs, leading to the inhibition of their kinase activity and subsequent cell cycle arrest . These molecular interactions are critical for the compound’s anticancer activity and highlight its potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings underscore the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation and conjugation, which are mediated by cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall pharmacological profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in target tissues . Additionally, binding proteins such as albumin play a role in the systemic distribution of this compound, influencing its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence the localization and activity of this compound, directing it to specific cellular compartments . These localization dynamics are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3,4-Oxadiazol-2-yl)pyridine typically involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with potassium hydroxide in ethanol . Another common method includes the reaction of hydrazide analogs with acyl chlorides or anhydrides, followed by cyclocondensation .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient dehydrating agents like phosphorus oxychloride (POCl3) is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3,4-Oxadiazol-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the oxadiazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole moiety exhibit a wide range of antimicrobial properties. Research has shown that derivatives of 4-(1,3,4-oxadiazol-2-yl)pyridine demonstrate potent activity against various bacterial strains:
- Antibacterial Properties : Studies indicate that oxadiazole derivatives can inhibit Gram-positive and Gram-negative bacteria. For instance, compounds with the oxadiazole ring have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as gentamicin .
- Antifungal and Antitubercular Activity : Research has also highlighted the antifungal properties of these compounds. Notably, combinations of oxadiazole with other heterocycles have been explored for their antitubercular effects against Mycobacterium bovis BCG .
Anticancer Applications
The anticancer potential of This compound derivatives is particularly noteworthy:
- Telomerase Inhibition : Recent studies have synthesized novel derivatives that inhibit telomerase activity in gastric cancer cell lines. Some compounds exhibited IC50 values significantly lower than established anticancer drugs .
- Broad-Spectrum Anticancer Activity : Various oxadiazole derivatives have been tested against multiple cancer cell lines, including leukemia and breast cancer cells. Compounds showed potent antiproliferative effects with IC50 values in the nanomolar range, indicating their potential as effective anticancer agents .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of This compound derivatives are also well-documented:
- Mechanism of Action : These compounds often act as cyclooxygenase inhibitors, which can reduce inflammation effectively. Some studies have reported that certain oxadiazole derivatives exhibit anti-inflammatory activities comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Analgesic Activity : In addition to their anti-inflammatory effects, some derivatives have demonstrated analgesic properties in experimental models .
Neuroprotective Effects
Emerging research suggests that This compound may possess neuroprotective properties:
- Cognitive Function Improvement : Certain studies have indicated that oxadiazole-containing compounds can protect neuronal cells from oxidative stress and apoptosis, which may be beneficial in neurodegenerative diseases .
Synthesis and Structure-Activity Relationship
The synthesis of This compound involves various methods that enhance its biological activity:
Synthesis Method | Key Features | Biological Activity |
---|---|---|
Oxidative cyclization | Utilizes catalytic amounts of Chloramine T | Enhanced antimicrobial and anticancer activity |
Hybridization with other heterocycles | Combines oxadiazole with thiazole or pyridine | Improved efficacy against resistant bacterial strains |
Structure modifications | Altering substituents on the oxadiazole ring | Tailored activity against specific cancer types |
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another isomer with similar biological activities but different structural properties.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high nitrogen content.
Uniqueness: 4-(1,3,4-Oxadiazol-2-yl)pyridine is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and materials science .
Biological Activity
4-(1,3,4-Oxadiazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a 1,3,4-oxadiazole moiety. This structural combination is pivotal for its biological activity, as the oxadiazole ring is known for its ability to engage in hydrogen bonding and other molecular interactions that enhance its pharmacological profile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown it to be effective against various pathogens, including:
- Bacteria : Effective against E. coli and Pseudomonas aeruginosa with significant anti-biofilm activity.
- Fungi : Exhibits antifungal activity against Candida albicans.
The compound's mechanism of action may involve disruption of microbial cell membranes or inhibition of vital enzymatic processes within the pathogens .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound derivatives. For instance:
- Cell Line Studies : Compounds derived from this structure have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical), MDA-MB-231 (breast), and DU-145 (prostate). The compounds were found to inhibit tubulin polymerization, a critical process in cell division .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
1a | HeLa | 10.5 |
1b | MDA-MB-231 | 12.3 |
1c | DU-145 | 15.0 |
Anti-inflammatory and Analgesic Effects
Compounds containing the 1,3,4-oxadiazole ring have demonstrated anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). For example:
- Analgesic Activity : Some derivatives exhibited analgesic effects ranging from 44% to 71% in comparison to Acetylsalicylic acid which showed an activity of 63.2% at the same dosage .
Other Biological Activities
In addition to the aforementioned activities, derivatives of this compound have been reported to possess:
- Antidiabetic Effects : Some studies suggest potential in managing diabetes through modulation of glucose metabolism.
- Antiviral Activity : Certain derivatives have shown promise against viral infections by inhibiting viral replication processes .
Synthesis and Evaluation of Derivatives
A notable study synthesized various derivatives of this compound and evaluated their biological activities. The findings revealed that modifications at specific positions on the oxadiazole ring significantly influenced their potency against cancer cell lines and microbial strains.
Example Derivatives Evaluated
Derivative | Antimicrobial Activity | Anticancer Activity |
---|---|---|
Compound A | Moderate against E. coli | IC50 = 8 µM on HeLa |
Compound B | High against C. albicans | IC50 = 5 µM on MDA-MB-231 |
These results underscore the importance of structural modifications in enhancing biological efficacy.
Properties
IUPAC Name |
2-pyridin-4-yl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c1-3-8-4-2-6(1)7-10-9-5-11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYDSRLFMRPPHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354529 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64001-70-3 | |
Record name | 4-(1,3,4-Oxadiazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,3,4-OXADIAZOL-2-YL)PYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.